molecular formula C8H10N2O2 B063002 3-tert-Butylisoxazolo[5,4-c]isoxazole CAS No. 183666-50-4

3-tert-Butylisoxazolo[5,4-c]isoxazole

Cat. No. B063002
CAS RN: 183666-50-4
M. Wt: 166.18 g/mol
InChI Key: GASBPTPYOMDQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butylisoxazolo[5,4-c]isoxazole, also known as TBI, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. TBI belongs to the isoxazole family and has a unique structure that allows it to interact with specific receptors in the brain. In

Mechanism of Action

The mechanism of action of 3-tert-Butylisoxazolo[5,4-c]isoxazole involves its interaction with specific receptors in the brain. 3-tert-Butylisoxazolo[5,4-c]isoxazole has been shown to selectively activate mGluR5 and the sigma-1 receptor. Activation of these receptors leads to the modulation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC) pathways. These pathways are involved in various physiological processes, including synaptic plasticity, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects
3-tert-Butylisoxazolo[5,4-c]isoxazole has been shown to have various biochemical and physiological effects. In preclinical studies, 3-tert-Butylisoxazolo[5,4-c]isoxazole has been shown to enhance synaptic plasticity, increase neurogenesis, and improve cognitive function. 3-tert-Butylisoxazolo[5,4-c]isoxazole has also been shown to have analgesic and anti-inflammatory effects. Additionally, 3-tert-Butylisoxazolo[5,4-c]isoxazole has been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

3-tert-Butylisoxazolo[5,4-c]isoxazole has several advantages for lab experiments. It is a highly selective compound that can selectively activate specific receptors in the brain. 3-tert-Butylisoxazolo[5,4-c]isoxazole is also stable and can be easily synthesized in the lab. However, 3-tert-Butylisoxazolo[5,4-c]isoxazole has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, 3-tert-Butylisoxazolo[5,4-c]isoxazole has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 3-tert-Butylisoxazolo[5,4-c]isoxazole. One area of research is the development of more selective and potent analogs of 3-tert-Butylisoxazolo[5,4-c]isoxazole. Another area of research is the investigation of the role of 3-tert-Butylisoxazolo[5,4-c]isoxazole in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to investigate the safety and efficacy of 3-tert-Butylisoxazolo[5,4-c]isoxazole in humans.

Synthesis Methods

The synthesis of 3-tert-Butylisoxazolo[5,4-c]isoxazole involves a multi-step process that starts with the preparation of tert-butyl 2-bromoacetate. This is followed by the reaction of tert-butyl 2-bromoacetate with hydroxylamine to form tert-butyl 2-hydroxyiminoacetate. The next step involves the reaction of tert-butyl 2-hydroxyiminoacetate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 3-tert-Butylisoxazolo[5,4-c]isoxazole. The final step involves the purification of 3-tert-Butylisoxazolo[5,4-c]isoxazole using column chromatography.

Scientific Research Applications

3-tert-Butylisoxazolo[5,4-c]isoxazole has been used as a pharmacological tool in scientific research due to its ability to selectively activate specific receptors in the brain. 3-tert-Butylisoxazolo[5,4-c]isoxazole has been shown to interact with the metabotropic glutamate receptor subtype 5 (mGluR5) and the sigma-1 receptor. These receptors are involved in various physiological processes, including learning and memory, pain perception, and mood regulation. 3-tert-Butylisoxazolo[5,4-c]isoxazole has been used in preclinical studies to investigate the role of these receptors in various diseases, including Alzheimer's disease, Parkinson's disease, and depression.

properties

CAS RN

183666-50-4

Product Name

3-tert-Butylisoxazolo[5,4-c]isoxazole

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-tert-butyl-[1,2]oxazolo[4,3-d][1,2]oxazole

InChI

InChI=1S/C8H10N2O2/c1-8(2,3)6-5-4-11-10-7(5)12-9-6/h4H,1-3H3

InChI Key

GASBPTPYOMDQRW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NOC2=NOC=C12

Canonical SMILES

CC(C)(C)C1=NOC2=NOC=C12

synonyms

Isoxazolo[5,4-c]isoxazole, 3-(1,1-dimethylethyl)- (9CI)

Origin of Product

United States

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